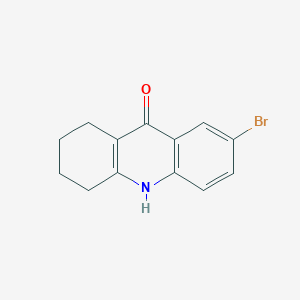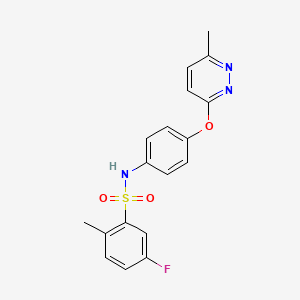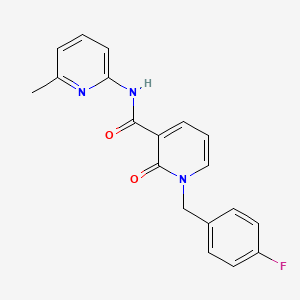acetonitrile CAS No. 1993625-97-0](/img/structure/B2770812.png)
(2E)-[(4-bromo-2-fluorophenyl)sulfonyl](piperidin-2-ylidene)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2E)-(4-bromo-2-fluorophenyl)sulfonylacetonitrile” is a chemical compound with the molecular formula C13H12BrFN2O2S . It is a derivative of acetonitrile, which is a colorless liquid that is used as a polar aprotic solvent in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound consists of a bromine atom, a fluorine atom, a sulfonyl group, a piperidinylidene group, and an acetonitrile group . The exact structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Physical And Chemical Properties Analysis
This compound has a molecular weight of 359.214 Da and a monoisotopic mass of 357.978668 Da . The physical and chemical properties of a similar compound, “(4-Bromo-2-fluorophenyl)acetonitrile”, include a density of 1.6±0.1 g/cm3, a boiling point of 281.2±25.0 °C at 760 mmHg, a melting point of 52.8-53ºC, and a flash point of 123.8±23.2 °C .Applications De Recherche Scientifique
Catalysis and Nucleophilic Substitution Reactions
Studies have shown that certain amine salts catalyze aromatic nucleophilic substitution reactions, which are consistent with the formation and stabilization of intermediates in these reactions. For example, the reaction of 1-chloro-2,4-dinitrobenzene with aniline in acetonitrile is catalyzed by tetraethylammonium chloride, demonstrating the role of amine salts in facilitating these processes (Hirst & Onyido, 1984). This insight is crucial for understanding how modifications to the chemical structure, such as introducing the "(2E)-(4-bromo-2-fluorophenyl)sulfonylacetonitrile" moiety, could influence reaction mechanisms and outcomes.
Synthesis and Application in Drug Discovery
The synthesis and evaluation of derivatives for antibacterial activities have been a significant area of application. For instance, the design and synthesis of 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives have demonstrated promising antibacterial properties, highlighting the potential of utilizing specific chemical structures for developing new therapeutic agents (Wu Qi, 2014).
Material Science and Polymer Chemistry
The electrochemical polymerization of certain thiophene derivatives in ionic liquids has been explored, showing the potential for creating electroactive polymers with unique properties. This research indicates that modifications to the molecular structure, including the addition of specific functional groups found in "(2E)-(4-bromo-2-fluorophenyl)sulfonylacetonitrile," could significantly impact the polymerization process and the characteristics of the resulting materials (Naudin et al., 2002).
Mechanistic Insights into Chemical Reactions
Further research into the mechanism of aromatic nucleophilic substitution reactions in the presence of ortho substituents has provided valuable insights into how different functional groups, similar to those in "(2E)-(4-bromo-2-fluorophenyl)sulfonylacetonitrile," affect reaction kinetics and outcomes. These studies help to deepen our understanding of the complex interactions at play in chemical synthesis and the role of specific substituents in directing reaction pathways (Emokpae, Uwakwe, & Hirst, 1993).
Safety and Hazards
This compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to wash the eyes with copious amounts of water for at least 15 minutes . In case of inhalation, it is recommended to move to fresh air . In case of ingestion, it is recommended to wash out the mouth with copious amounts of water for at least 15 minutes .
Propriétés
IUPAC Name |
(2E)-2-(4-bromo-2-fluorophenyl)sulfonyl-2-piperidin-2-ylideneacetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrFN2O2S/c14-9-4-5-12(10(15)7-9)20(18,19)13(8-16)11-3-1-2-6-17-11/h4-5,7,17H,1-3,6H2/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNBHFBHQXNJML-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=C(C#N)S(=O)(=O)C2=C(C=C(C=C2)Br)F)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN/C(=C(\C#N)/S(=O)(=O)C2=C(C=C(C=C2)Br)F)/C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-N-{13-oxo-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzene-1-sulfonamide](/img/structure/B2770732.png)



![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2770739.png)
![5-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2770740.png)


![N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-N-phenylbenzenesulfonamide](/img/structure/B2770747.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2770750.png)
![3-Hydroxy-7,8-dihydro-6H-pyrido[3,2-c]pyridazine-5-carboxylic acid tert-butyl ester](/img/structure/B2770751.png)
![1-(3,3-Dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-phenylurea](/img/structure/B2770752.png)